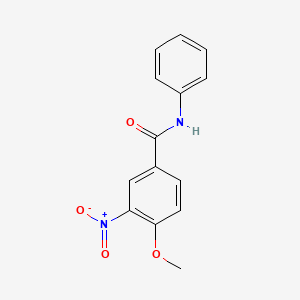

4-Methoxy-3-nitro-N-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-nitro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-20-13-8-7-10(9-12(13)16(18)19)14(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOCPBMVMBUTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Record name | 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025558 | |

| Record name | 4-Methoxy-3-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-methoxy-3-nitro-n-phenylbenzamide is a light tan solid. (NTP, 1992) | |

| Record name | 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 59 °F (NTP, 1992) | |

| Record name | 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

97-32-5 | |

| Record name | 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methoxy-3-nitro-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-methoxy-3-nitro-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-p-anisanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-methoxy-3-nitro-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxy-3-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-3-nitro-N-phenylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Methoxy-3-nitro-N-phenylbenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-3-nitro-N-phenylbenzamide, a valuable compound in medicinal chemistry and drug discovery. This document details two primary synthetic pathways, including step-by-step experimental protocols, quantitative data, and process visualizations to aid in research and development.

Introduction

This compound is a nitro-substituted benzamide derivative with the molecular formula C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol .[1][2] Its structure features a benzamide core with a methoxy group at the 4-position and a nitro group at the 3-position of the benzene ring, with the amide nitrogen bonded to a phenyl group.[1] This compound is typically a light tan solid with low solubility in water.[3] Its chemical structure and substitution pattern make it a subject of interest for further chemical modifications and biological screening in drug development programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O₄ | [1][2] |

| Molecular Weight | 272.26 g/mol | [1][2] |

| Physical Appearance | Light tan solid | [3] |

| Melting Point | 162-163 °C | [4] |

| Solubility in Water | < 0.1 mg/mL at 15 °C | [3] |

| LogP | 2.37 | [1] |

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound have been identified and are detailed below.

Pathway 1: Two-Step Synthesis from 3-Nitro-4-chlorobenzoic Acid

This pathway involves an initial amidation reaction followed by a nucleophilic aromatic substitution (etherification).

Experimental Protocol:

Step 1: Synthesis of 3-Nitro-4-chlorobenzoyl aniline [4]

-

To a reaction vessel, add 3-nitro-4-chlorobenzoic acid (1 equivalent), chlorobenzene as the solvent, and aniline (1.05 equivalents).

-

Heat the mixture to 70-80 °C with stirring.

-

Slowly add thionyl chloride (1.5 equivalents) dropwise.

-

After the addition is complete, heat the reaction mixture to 100 °C and maintain for 2 hours.

-

Cool the reaction to room temperature and quench by the addition of water.

-

The product is isolated by filtration, washed with water, and dried to yield 3-nitro-4-chlorobenzoyl aniline.

Step 2: Synthesis of this compound [4]

-

In a reaction vessel, dissolve 3-nitro-4-chlorobenzoyl aniline (1 equivalent) in methanol.

-

Add sodium methoxide (1.1 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 8 hours.

-

Cool the reaction mixture to allow for precipitation of the product.

-

Isolate the solid by filtration, wash with water, and dry to obtain this compound.

Quantitative Data for Pathway 1:

| Step | Product | Yield (%) | Purity (%) | Melting Point (°C) | Physical State |

| 1 | 3-Nitro-4-chlorobenzoyl aniline | 97 | 98.5 | 128-130 | Brown solid |

| 2 | This compound | 94.9 | 99.0 | 162-163 | Yellow solid |

Pathway 2: Direct Amidation of 4-Methoxy-3-nitrobenzoic Acid

This pathway involves the direct formation of the amide bond between 4-Methoxy-3-nitrobenzoic acid and aniline. This is a more direct route, and the reaction can be facilitated by converting the carboxylic acid to a more reactive acyl chloride intermediate in situ or in a separate step.

Experimental Protocol:

Method A: Two-Step via Acyl Chloride [5][6]

-

Formation of 4-Methoxy-3-nitrobenzoyl chloride: In a round-bottomed flask, add 4-Methoxy-3-nitrobenzoic acid (1 equivalent) and thionyl chloride (2-3 equivalents).

-

Heat the mixture at reflux for 2-3 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-Methoxy-3-nitrobenzoyl chloride.

-

Amide Formation: Dissolve the crude acyl chloride in a suitable anhydrous solvent such as dichloromethane or toluene.

-

Cool the solution in an ice bath and add aniline (1 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Method B: One-Pot with a Coupling Agent [2][7]

-

In a reaction vessel, dissolve 4-Methoxy-3-nitrobenzoic acid (1 equivalent), aniline (1 equivalent), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous solvent like N,N-Dimethylformamide (DMF) or dichloromethane.

-

Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Once the reaction is complete, dilute with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase, concentrate, and purify the product as described in Method A.

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound is depicted below.

Characterization Data

The final product, this compound, can be characterized using standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: Provides confirmation of the chemical structure.[3][8]

-

Mass Spectrometry: Confirms the molecular weight of the compound.[3]

-

Melting Point Analysis: A sharp melting point is indicative of high purity.

-

Infrared Spectroscopy: To identify the characteristic functional groups (amide C=O, N-H, nitro NO₂).

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound. Pathway 1, a two-step process starting from 3-nitro-4-chlorobenzoic acid, is well-documented with reported yields and purities. Pathway 2 offers a more direct approach from 4-Methoxy-3-nitrobenzoic acid, with flexibility in the choice of amidation method. The provided experimental protocols and data will be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

- 1. This compound | 97-32-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C14H12N2O4 | CID 7331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105753731B - A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4 - Google Patents [patents.google.com]

- 5. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

IUPAC name and CAS number for 4-Methoxy-3-nitro-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

IUPAC Name: 4-methoxy-3-nitro-N-phenylbenzamide[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in biological systems and for the design of analytical and formulation protocols.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O₄ | [2][4] |

| Molecular Weight | 272.26 g/mol | [1][2] |

| Physical Description | Light tan solid | [1][2] |

| LogP | 2.37 - 2.6 | [3][4] |

| Solubility | Less than 0.1 mg/mL in water at 15°C (59°F) | [1] |

| Monoisotopic Mass | 272.07970687 Da | [1][2] |

Biological Activity and Mechanism of Action

This compound has been identified as an atypical aryl hydrocarbon receptor (AhR) ligand.[5] The AhR is a ligand-activated transcription factor involved in the regulation of various biological responses, including xenobiotic metabolism.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR complex. In its inactive state, the AhR is associated with chaperone proteins such as heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.[6] Ligand binding induces a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus.

Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[7][8] This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[7][9] This binding event initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1, which are involved in the metabolism of xenobiotics.[7]

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of 4-methoxy-3-nitrobenzoic acid with aniline. A general workflow for this synthesis is outlined below.

Caption: General Synthesis Workflow.

Detailed Protocol:

-

Activation of 4-methoxy-3-nitrobenzoic acid: In a round-bottom flask, suspend 4-methoxy-3-nitrobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene). Add a chlorinating agent, such as thionyl chloride or oxalyl chloride, dropwise at room temperature. Heat the mixture to reflux and monitor the reaction until the starting material is consumed (e.g., by TLC).

-

Removal of Excess Reagent: After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure.

-

Amide Formation: Dissolve the resulting acid chloride in an anhydrous solvent. In a separate flask, dissolve aniline in the same solvent and add a base (e.g., triethylamine or pyridine) to act as an acid scavenger. Cool the aniline solution in an ice bath and add the acid chloride solution dropwise with stirring.

-

Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction by adding water or a dilute aqueous acid solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, dilute base, and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[3]

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase Column |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |

| Detection | UV-Vis Detector |

| Mode | Isocratic |

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a known concentration. Prepare working standards by diluting the stock solution.

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a specified ratio. Add a small amount of phosphoric acid to adjust the pH and improve peak shape. For mass spectrometry applications, formic acid can be used as an alternative to phosphoric acid.[3]

-

Instrumentation: Set up the HPLC system with a C18 column, a UV-Vis detector set to an appropriate wavelength for detection of the analyte, and an isocratic pump.

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and the sample solution and record the chromatograms.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to a calibration curve generated from the standards.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C14H12N2O4 | CID 7331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. PubChemLite - this compound (C14H12N2O4) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 97-32-5 | Benchchem [benchchem.com]

- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 9. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 4-Methoxy-3-nitro-N-phenylbenzamide

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitro-N-phenylbenzamide, a nitro-substituted benzamide derivative. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details the compound's physicochemical properties, synthesis protocols, and known biological activities.

Core Compound Properties

Molecular Formula: C₁₄H₁₂N₂O₄[1][2][3]

Molecular Weight: 272.26 g/mol [1][2][3][4]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 97-32-5 | Benchchem[2], US EPA[3] |

| Physical Description | Light tan solid | PubChem[2] |

| Solubility | Less than 0.1 mg/mL at 59 °F | PubChem[2] |

| LogP | 2.37 | Benchchem[2] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)--INVALID-LINK--[O-] | PubChem[1] |

| InChI Key | YKOCPBMVMBUTAX-UHFFFAOYSA-N | PubChem[1], Benchchem[2] |

Synthesis Protocols

The synthesis of this compound can be achieved through multiple routes. Below are detailed experimental protocols for two common methods.

Method 1: Two-Step Synthesis from 3-nitro-4-chlorobenzoic acid

This method involves the condensation of 3-nitro-4-chlorobenzoic acid with aniline, followed by an etherification step.

Step 1: Formation of 3-Nitro-4-chloro-N-phenylbenzamide

-

Starting Materials: 3-nitro-4-chlorobenzoic acid, Aniline

-

Reagents and Solvents: Phosphorus trichloride (catalyst), Chlorobenzene (solvent)

-

Procedure:

-

In a reaction vessel, combine 3-nitro-4-chlorobenzoic acid and aniline in chlorobenzene.

-

Add a catalytic amount of phosphorus trichloride.

-

Stir the mixture at a temperature of 70–100 °C for 2 hours.

-

After the reaction is complete, the product is isolated.

-

-

Yield: Approximately 95.8%[1]

-

Purity: Approximately 98.1%[1]

-

Product: Yellowish-brown solid with a melting point of 128–130 °C.[1]

Step 2: Etherification to this compound

-

Starting Material: 3-Nitro-4-chloro-N-phenylbenzamide

-

Reagents and Solvents: Sodium methoxide, Methanol

-

Procedure:

-

Dissolve the 3-nitro-4-chloro-N-phenylbenzamide in methanol.

-

Add sodium methoxide to the solution.

-

Reflux the mixture for 8 hours.

-

Isolate the final product.

-

-

Yield: Approximately 94.5%[1]

-

Purity: Approximately 99.1%[1]

-

Product: Yellow solid with a melting point of 162–163 °C.[1]

Method 2: One-Step Synthesis from 4-methoxybenzoyl chloride

This is a more direct method involving the reaction of an aniline with a benzoyl chloride derivative.

-

Starting Materials: Aniline, 4-methoxybenzoyl chloride

-

Reagents and Solvents: Dichloromethane, Triethylamine

-

Procedure:

-

To a 100 ml round-bottom flask equipped with a condenser and magnetic stirrer, add aniline (0.93 g, 10 mmol), dichloromethane (15 ml), and triethylamine (0.5 ml).

-

Gradually add 4-methoxybenzoyl chloride (1.70 g, 10 mmol) to the stirring mixture.

-

Continue stirring the reaction mixture at room temperature for 1 hour.

-

Following the initial stirring, reflux the mixture for 2 hours.

-

The product will precipitate as a white powder.

-

Wash the precipitate three times with water and then with dichloromethane.

-

Recrystallize the product from an ethyl alcohol solution to obtain colorless prisms.

-

Analytical and Characterization Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A common method for analyzing the purity of this compound is RP-HPLC.

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.

Biological Activity

Research indicates that this compound and its derivatives possess a range of biological activities.

-

Anti-HBV Activity: Certain N-phenylbenzamide derivatives have demonstrated activity against the Hepatitis B virus (HBV).[1]

-

Cytotoxicity: Modifications to the methoxy and nitro groups on the benzamide scaffold have been shown to significantly influence the compound's cytotoxic effects against various cancer cell lines.[1]

-

Aryl Hydrocarbon Receptor (AhR) Ligand: This compound has been identified as an atypical ligand for the aryl hydrocarbon receptor through virtual screening studies.[2]

-

Antimicrobial Activity: N-phenylbenzamide derivatives have shown potential as antibacterial and antifungal agents.[5]

Visualized Experimental Workflow

The following diagram illustrates the two-step synthesis process (Method 1) for this compound.

Caption: Two-step synthesis workflow for this compound.

References

Physical and chemical properties of 4-Methoxy-3-nitro-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Methoxy-3-nitro-N-phenylbenzamide, a nitro-substituted benzamide derivative of interest in medicinal chemistry. This document details its core characteristics, synthesis, and potential mechanisms of action, offering valuable insights for research and development.

Core Compound Properties

This compound is a light tan solid with the molecular formula C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol .[1][2][3][4] Structurally, it features a benzamide core with a methoxy group at the 4-position and a nitro group at the 3-position of the benzene ring, with the amide nitrogen bonded to a phenyl group.[2] The compound is sparingly soluble in water, with a reported solubility of less than 0.1 mg/mL.[1][5] It may be sensitive to prolonged exposure to air.[1][5]

Physicochemical and Spectral Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | [1][2][5] |

| CAS Number | 97-32-5 | [2][3][4] |

| Molecular Formula | C₁₄H₁₂N₂O₄ | [1][2][3][4] |

| Molecular Weight | 272.26 g/mol | [1][2][3][4] |

| Physical Description | Light tan solid | [1][5] |

| Melting Point | 162-163 °C | [6] |

| Solubility in Water | < 0.1 mg/mL | [1][5] |

| LogP (Predicted) | 2.37 - 2.6 | [2][5][7] |

| SMILES | COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)--INVALID-LINK--[O-] | [1][7] |

| InChIKey | YKOCPBMVMBUTAX-UHFFFAOYSA-N | [1][2] |

Spectral analyses, including ¹H NMR, ¹³C NMR, GC-MS, and UV-Vis, have been performed on this compound, though detailed experimental protocols are not widely published.[1][8] The nitro group typically deshields adjacent protons, which would be expected to resonate at δ 8.2–8.5 ppm in ¹H NMR, while the methoxy protons are expected around δ 3.8–4.0 ppm.[9]

Synthesis and Experimental Protocols

A common synthetic route for this compound involves a two-step process starting from 3-nitro-4-chlorobenzoic acid.

Synthesis Workflow

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound | C14H12N2O4 | CID 7331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C14H12N2O4) [pubchemlite.lcsb.uni.lu]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | 97-32-5 | Benchchem [benchchem.com]

Unveiling the Therapeutic Potential of 4-Methoxy-3-nitro-N-phenylbenzamide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the emerging therapeutic applications of 4-Methoxy-3-nitro-N-phenylbenzamide and its structurally related derivatives. While investigations into the parent compound are ongoing, significant research has highlighted the potent antiviral activities of its derivatives against Hepatitis B Virus (HBV) and Enterovirus 71 (EV71). This document consolidates the available preclinical data, outlines detailed experimental protocols for synthesis and biological evaluation, and elucidates the proposed mechanisms of action, offering a valuable resource for researchers in the field of drug discovery and development.

Introduction

This compound is a synthetic compound characterized by a benzamide core structure. Its chemical formula is C₁₄H₁₂N₂O₄, and it has a molecular weight of 272.26 g/mol .[1][2][3] The molecule's structure, featuring a methoxy and a nitro group on one phenyl ring and an N-phenyl substitution on the amide, provides a scaffold for diverse biological activities. While preliminary studies have suggested its potential as an atypical aryl hydrocarbon receptor (AhR) ligand and have noted cytotoxic effects against various cancer cell lines, the most compelling therapeutic evidence to date lies in the antiviral properties of its derivatives.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O₄ | [1] |

| Molecular Weight | 272.26 g/mol | [1] |

| LogP | 2.37 | [1] |

| Physical Description | Light tan solid | [2] |

| Solubility | < 0.1 mg/mL in water at 15°C | [2] |

Potential Therapeutic Applications

The primary therapeutic interest in the this compound scaffold lies in the potent antiviral activity exhibited by its derivatives.

Anti-Hepatitis B Virus (HBV) Activity

Derivatives of N-phenylbenzamide have been identified as promising agents for the treatment of HBV infection. The mechanism of action is linked to the upregulation of the host restriction factor Apolipoprotein B mRNA Editing Catalytic Polypeptide-like 3G (APOBEC3G), a cytidine deaminase that inhibits HBV replication.

One notable derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , has demonstrated significant anti-HBV activity in preclinical studies.

Table 1: In Vitro Anti-HBV Activity of IMB-0523

| Compound | Target | IC₅₀ (µM) | Reference |

| IMB-0523 | Wild-type HBV | 1.99 | |

| IMB-0523 | Drug-resistant HBV | 3.30 |

Table 2: In Vivo Pharmacokinetic and Toxicity Data for IMB-0523

| Parameter | Species | Value | Reference |

| LD₅₀ | Mouse | 448 mg/kg | |

| AUC₀-t | Rat | 7535.10 ± 2226.73 µg·h/L |

Anti-Enterovirus 71 (EV71) Activity

Certain derivatives have also shown efficacy against Enterovirus 71, the causative agent of hand, foot, and mouth disease. 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) has emerged as a lead compound in this area.

Table 3: In Vitro Anti-EV71 Activity of Compound 1e

| Compound | Virus Strain | IC₅₀ (µM) | TC₅₀ (Vero cells) (µM) | Reference |

| 1e | EV71 (various strains) | 5.7 - 12 | 620 |

Mechanism of Action: Antiviral Activity

The antiviral activity of the N-phenylbenzamide derivatives is primarily attributed to the induction of the host cell protein APOBEC3G. This protein is a cytidine deaminase that can be incorporated into viral particles and interfere with viral replication. The proposed signaling pathway for this induction is illustrated below. It is hypothesized that these compounds may activate signaling pathways that lead to the upregulation of APOBEC3G gene expression, potentially through the activation of interferon-stimulated response elements (ISREs) in the APOBEC3G promoter region.[5][6]

Experimental Protocols

General Synthesis of this compound

This protocol is adapted from the general method described in patent CN105753731A.[2]

Step 1: Synthesis of 3-nitro-4-chloro-N-phenylbenzamide

-

To a reaction vessel, add 3-nitro-4-chlorobenzoic acid, a suitable solvent (e.g., chlorobenzene), and a reaction agent (e.g., thionyl chloride or phosphorus trichloride).

-

Add aniline to the mixture.

-

Heat the reaction mixture to 70-100°C and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the 3-nitro-4-chloro-N-phenylbenzamide in methanol.

-

Add a solution of sodium methoxide in methanol.

-

Reflux the reaction mixture for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and stir.

-

Filter the precipitated solid, wash with water, and dry to yield this compound.

In Vitro Anti-HBV Assay

-

Cell Culture: Culture HepG2.2.15 cells (a stable cell line that replicates HBV) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Seed HepG2.2.15 cells in 96-well plates. After 24 hours, treat the cells with various concentrations of the test compound (e.g., IMB-0523). Include a positive control (e.g., Lamivudine) and a vehicle control (e.g., DMSO).

-

Quantification of HBV DNA: After 5-7 days of incubation, extract the supernatant and quantify the amount of extracellular HBV DNA using quantitative real-time PCR (qPCR).

-

Cytotoxicity Assay: In parallel, treat HepG2 cells (parental cell line without HBV) with the same concentrations of the test compound. After the incubation period, assess cell viability using an MTT or similar assay to determine the 50% cytotoxic concentration (CC₅₀).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) of the compound on HBV replication from the qPCR data. The selectivity index (SI) is calculated as CC₅₀/IC₅₀.

In Vitro Anti-EV71 Assay

-

Cell Culture: Grow Vero cells (or another susceptible cell line) in appropriate media.

-

Virus Titration: Determine the 50% tissue culture infectious dose (TCID₅₀) of the EV71 strain to be used.

-

Antiviral Activity Assay: Seed Vero cells in 96-well plates. Pre-incubate the cells with various concentrations of the test compound for 2 hours. Then, infect the cells with EV71 at a multiplicity of infection (MOI) of 0.01.

-

Observation of Cytopathic Effect (CPE): Incubate the plates and observe for the development of CPE daily for 3-4 days.

-

Data Analysis: The concentration of the compound that inhibits CPE in 50% of the infected wells is determined as the IC₅₀.

-

Cytotoxicity Assay: Determine the CC₅₀ of the compound on Vero cells in a parallel experiment as described for the anti-HBV assay. The SI is calculated as CC₅₀/IC₅₀.

In Vitro ADME and Toxicology

Currently, there is limited publicly available in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data specifically for this compound. Safety data indicates that the compound can cause serious eye irritation.[2] Further studies are required to fully characterize its ADME-Tox profile, including metabolic stability, Caco-2 permeability, plasma protein binding, and potential for drug-drug interactions.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the realm of antiviral drug development. The demonstrated efficacy of its derivatives against both HBV and EV71, coupled with a novel mechanism of action involving the induction of the host defense protein APOBEC3G, warrants further investigation.

Future research should focus on:

-

Comprehensive evaluation of the parent compound: Detailed studies are needed to quantify the cytotoxic and potential AhR-modulating activities of this compound.

-

Lead optimization: Structure-activity relationship (SAR) studies on the antiviral derivatives should be continued to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism elucidation: Further investigation into the precise signaling pathways activated by these compounds to induce APOBEC3G expression is crucial.

-

In vivo efficacy and safety: Promising lead compounds should be advanced to in vivo models of HBV and EV71 infection to assess their efficacy and safety profiles.

-

ADME-Tox profiling: A thorough characterization of the ADME and toxicology properties of lead candidates is essential for their progression towards clinical development.

This technical guide serves as a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this versatile chemical scaffold.

References

- 1. This compound | 97-32-5 | Benchchem [benchchem.com]

- 2. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

- 3. PubChemLite - this compound (C14H12N2O4) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Anti-viral protein APOBEC3G is induced by interferon-alpha stimulation in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of APOBEC3 family proteins, a defensive maneuver underlying interferon-induced anti–HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]

Cytotoxicity of N-Phenylbenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic properties of N-phenylbenzamide derivatives, a class of compounds that has garnered significant interest in the field of oncology. The inherent structural versatility of the N-phenylbenzamide scaffold has allowed for the development of numerous analogs with potent cytotoxic activity against a range of cancer cell lines. This document summarizes key quantitative data, details common experimental protocols for assessing cytotoxicity, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of N-phenylbenzamide derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for various N-phenylbenzamide derivatives against several human cancer cell lines.

Table 1: Cytotoxicity of Imidazole-Based N-Phenylbenzamide Derivatives

| Compound | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |

| 4e | 11.1 | 10.7 | 10.2 |

| 4f | 7.5 | 9.3 | 8.9 |

Data sourced from a study on new imidazole-based N-phenylbenzamide derivatives as potential anticancer agents.[1]

Table 2: Cytotoxicity of (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide Derivatives

| Compound | RPMI8226 (Multiple Myeloma) IC50 (µM) |

| 8b | 0.12 ± 0.09 |

Data from a study on (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives as potential antitumor agents.[2]

Table 3: Cytotoxicity of 3-amino-N-phenyl-4-methoxybenzamide Derivatives against Enterovirus 71

| Compound | EV 71 Strain 1 IC50 (µM) | EV 71 Strain 2 IC50 (µM) |

| 1e | 5.7 ± 0.8 | 12 ± 1.2 |

While not a cancer cell line, this data demonstrates the broader cytotoxic potential of this scaffold. Data from a study on N-phenylbenzamide derivatives as novel Enterovirus 71 inhibitors.[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the study of N-phenylbenzamide derivative cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

N-phenylbenzamide derivatives

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the N-phenylbenzamide derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

N-phenylbenzamide derivatives

-

Human cancer cell lines

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of N-phenylbenzamide derivatives for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.

Materials:

-

N-phenylbenzamide derivatives

-

Human cancer cell lines

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-9, anti-cleaved caspase-9, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with N-phenylbenzamide derivatives, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows involved in the study of N-phenylbenzamide derivative cytotoxicity.

Experimental Workflow for Cytotoxicity Studies

References

- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives as potential antitumor agents for the treatment of multiple myeloma (MM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Interactions of 4-Methoxy-3-nitro-N-phenylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitro-N-phenylbenzamide is a synthetic organic compound that has been identified as a potential modulator of the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular metabolism, immune response, and toxicological pathways. This technical guide provides a comprehensive overview of the known biological targets of this compound, with a focus on its interaction with the AhR. The information presented herein is based on a combination of computational predictions and experimental data from high-throughput screening assays.

Core Biological Target: Aryl Hydrocarbon Receptor (AhR)

The primary known biological target of this compound is the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that belongs to the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to a ligand, the receptor-ligand complex translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

Identification as an Atypical AhR Ligand

This compound was first flagged as a potential "atypical" AhR ligand through a virtual screening study of industrial chemicals.[1] This computational approach utilized a combination of ligand-based and structure-based methods to identify novel compounds with the potential to bind to the AhR. The "atypical" classification suggests that its binding mode or functional effect may differ from classical AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

Quantitative Analysis of AhR Activation

Subsequent to its computational identification, this compound was experimentally tested for its ability to activate the AhR signaling pathway as part of the U.S. federal Tox21 program. The data from these high-throughput screening assays are publicly available in the PubChem BioAssay database.

The compound was evaluated in a quantitative high-throughput screening assay (AID: 743122) that utilizes a human liver hepatoma cell line (HepG2) engineered with a luciferase reporter gene under the control of an AhR-responsive promoter. Activation of the AhR by a ligand leads to the expression of luciferase, which can be quantified to determine the compound's activity.

Table 1: Summary of Quantitative High-Throughput Screening Data for this compound against AhR

| Parameter | Value | Unit | Description | Source |

| AC50 | 14.9 | µM | The concentration at which the compound elicits half of its maximal response in the AhR activation assay. | PubChem BioAssay AID: 743122 |

| Efficacy | 35.8 | % | The maximum response induced by the compound relative to a control agonist. | PubChem BioAssay AID: 743122 |

| Curve Class | 2.1 | - | A classification indicating a partial agonist response with a complete dose-response curve. | PubChem BioAssay AID: 743122 |

The data indicates that this compound is a partial agonist of the Aryl Hydrocarbon Receptor. Its AC50 value of 14.9 µM suggests a moderate potency in activating the receptor. The efficacy of 35.8% compared to the control agonist confirms its partial agonist nature.

Signaling Pathway

The interaction of this compound with the AhR initiates a well-characterized signaling cascade. The following diagram illustrates the canonical AhR signaling pathway.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Protocols

This section details the methodologies employed in the identification and characterization of this compound as an AhR ligand.

Virtual Screening Protocol (as described in Larsson et al., 2017)

The computational identification of this compound as a potential AhR ligand involved a multi-step virtual screening process.

Caption: Workflow for the virtual screening that identified the compound.

-

Initial Filtration: A large database of industrial chemicals was filtered based on structural and chemical properties to select compounds with a higher likelihood of interacting with biological targets.

-

Ligand-Based Screening:

-

Nearest Neighbor Analysis: Compounds were compared to a set of 66 known AhR binders based on 2D descriptors.

-

Structural Fingerprints: The structural similarity of the filtered compounds to known AhR ligands was calculated.

-

-

Structure-Based Screening:

-

Molecular Docking: The filtered compounds were computationally docked into a homology model of the rat AhR ligand-binding domain to predict their binding affinity and pose.

-

Quantitative High-Throughput Screening (qHTS) for AhR Activation (PubChem BioAssay AID: 743122)

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells stably transfected with a luciferase reporter gene driven by an AhR-responsive element.

-

Assay Principle: The assay measures the ability of a compound to activate the AhR, leading to the expression of luciferase. The luminescent signal is proportional to the level of AhR activation.

-

Methodology:

-

HepG2-AhR-luciferase cells are plated in 1536-well plates.

-

The test compound, this compound, is added at various concentrations.

-

After an incubation period, a luciferase substrate is added.

-

The luminescence is measured using a plate reader.

-

Data is normalized to controls, and concentration-response curves are generated to determine the AC50 and efficacy.

-

Conclusion

References

Methodological & Application

HPLC analysis method for 4-Methoxy-3-nitro-N-phenylbenzamide

An Application Note for the HPLC Analysis of 4-Methoxy-3-nitro-N-phenylbenzamide

This document provides a comprehensive protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed for researchers, scientists, and professionals in drug development who require a reliable and accurate method for the determination of this compound.

Introduction

This compound is a substituted benzamide derivative. Accurate and precise analytical methods are crucial for its quantification in various stages of research and development. This application note details a robust reversed-phase HPLC (RP-HPLC) method for this purpose. The methodology is based on the use of a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier.[1][2] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid.[1][2]

Experimental Protocol

This section outlines the detailed experimental procedure for the HPLC analysis of this compound.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column with low silanol activity).

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid (ACS grade) or Formic acid (MS grade)

-

Methanol (HPLC grade, for sample preparation)

-

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Condition |

| Column | Newcrom R1, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (50:50:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm (based on UV absorbance of nitroaromatic compounds) |

| Run Time | 10 minutes |

Preparation of Solutions

-

Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 500 mL of acetonitrile, 500 mL of water, and 1.0 mL of phosphoric acid. Filter through a 0.45 µm membrane filter and degas prior to use.

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., for a calibration curve).

-

Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, dissolve the sample in methanol to a concentration within the calibration range. For drug product analysis, a suitable extraction method may be required.

Method Validation (Illustrative)

The analytical method should be validated according to ICH guidelines. The following table provides an example of typical validation parameters and their acceptance criteria.

| Validation Parameter | Acceptance Criteria |

| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area for 5 replicate injections ≤ 2.0% |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range |

| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels |

| Precision | %RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day) |

| Specificity | No interference from blank and placebo at the retention time of the analyte |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |

Experimental Workflow and Data Analysis

The following diagram illustrates the overall workflow for the HPLC analysis.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of the key components in the HPLC system leading to the final analytical result.

References

UPLC Application for the Analysis of 4-Methoxy-3-nitro-N-phenylbenzamide

Application Note & Protocol

This document provides a comprehensive guide for the quantitative analysis of 4-Methoxy-3-nitro-N-phenylbenzamide using Ultra-Performance Liquid Chromatography (UPLC). The protocols outlined are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a substituted benzamide derivative with potential applications in pharmaceutical research. Accurate and sensitive quantification of this compound is crucial for purity assessment, stability studies, and pharmacokinetic analysis. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, shorter run times, and increased sensitivity, making it an ideal technique for the analysis of this compound. This application note details a robust UPLC method for the determination of this compound.

Experimental Protocols

Sample Preparation

A stock solution of this compound was prepared by dissolving the compound in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL. Working standards for calibration were prepared by serial dilution of the stock solution with the same diluent.

UPLC Instrumentation and Conditions

The analysis was performed on a UPLC system equipped with a photodiode array (PDA) detector. The chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40°C |

| Detection | PDA at 272 nm |

| Gradient Program | See Table 2 |

Gradient Elution Program

A gradient elution was employed to ensure optimal separation and peak shape.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 3.5 | 5 | 95 |

| 4.5 | 5 | 95 |

| 4.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Data Presentation

The developed UPLC method was validated for its linearity, precision, and accuracy. The quantitative data is summarized in the following tables.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | 9800 |

| Retention Time (min) | - | 2.85 |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 12540 |

| 5 | 63210 |

| 10 | 126500 |

| 25 | 315800 |

| 50 | 631000 |

| 100 | 1263500 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Visualizations

UPLC Analysis Workflow

Caption: Workflow for the UPLC analysis of this compound.

Signaling Pathway (Illustrative Example)

While this compound is a small molecule for chemical analysis, to fulfill the visualization requirement, the following diagram illustrates a hypothetical signaling pathway where such a compound could be investigated for its biological activity.

Application Notes and Protocols for the Synthesis of 4-Methoxy-3-nitro-N-phenylbenzamide

Introduction

4-Methoxy-3-nitro-N-phenylbenzamide is a chemical compound with applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and agrochemical research. Its synthesis in a laboratory setting can be achieved through several established routes. These application notes provide detailed protocols for two primary methods for the preparation of this compound, intended for researchers, scientists, and professionals in drug development. The protocols are based on established chemical literature and provide a comprehensive guide to the synthesis, including reaction conditions, materials, and expected outcomes.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediates, as derived from literature sources.

| Step | Product | Starting Materials | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Melting Point (°C) |

| Route 1, Step 1 | 4-Methoxy-3-nitrobenzoyl chloride | 4-Methoxy-3-nitrobenzoic acid, Thionyl chloride | - | - | Reflux | High | - | 43-46[1] |

| Route 1, Step 2 | This compound | 4-Methoxy-3-nitrobenzoyl chloride, Aniline | Pyridine (optional) | Toluene | Room temp. to 80°C | - | - | 162-163[2] |

| Route 2, Step 1 | 3-Nitro-4-chlorobenzanilide | 3-Nitro-4-chlorobenzoic acid, Aniline | Phosphorus trichloride | Chlorobenzene | 70–100 °C, 2 hours | 95.8[2][3] | 98.1[2][3] | 128–130[2][3] |

| Route 2, Step 2 | This compound | 3-Nitro-4-chlorobenzanilide, Sodium methoxide | - | Methanol | Reflux, 8 hours | 94.5[2] | 99.1[2] | 162-163[2] |

Experimental Protocols

Two primary routes for the synthesis of this compound are detailed below.

Route 1: Acylation of Aniline with 4-Methoxy-3-nitrobenzoyl chloride

This route involves a two-step process starting from 4-methoxy-3-nitrobenzoic acid. The carboxylic acid is first converted to the more reactive acid chloride, which is then reacted with aniline to form the desired amide.

Step 1: Synthesis of 4-Methoxy-3-nitrobenzoyl chloride

-

Materials:

-

4-Methoxy-3-nitrobenzoic acid (1 equivalent)

-

Thionyl chloride (SOCl₂) (excess, e.g., 5-10 equivalents)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, combine 4-methoxy-3-nitrobenzoic acid and an excess of thionyl chloride.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 4-methoxy-3-nitrobenzoyl chloride as a solid. This product can often be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials:

-

4-Methoxy-3-nitrobenzoyl chloride (1 equivalent)

-

Aniline (1 equivalent)

-

Anhydrous toluene

-

Pyridine (optional, as a base to neutralize HCl byproduct)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Dissolve aniline in anhydrous toluene in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a solution of 4-methoxy-3-nitrobenzoyl chloride in toluene to the cooled aniline solution with stirring. If using, pyridine can be added to the aniline solution beforehand.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until completion (monitoring by TLC is recommended).

-

Upon completion, the reaction mixture can be washed with dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

-

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This route begins with the condensation of 3-nitro-4-chlorobenzoic acid and aniline, followed by a nucleophilic substitution of the chlorine atom with a methoxy group.

Step 1: Synthesis of 3-Nitro-4-chlorobenzanilide

-

Materials:

-

3-Nitro-4-chlorobenzoic acid (1 equivalent)

-

Aniline (1 equivalent)

-

Phosphorus trichloride (PCl₃) (catalyst)

-

Chlorobenzene (solvent)

-

Round-bottom flask

-

Heating mantle

-

Stirrer

-

-

Procedure:

-

To a reaction vessel, add chlorobenzene, 3-nitro-4-chlorobenzoic acid, and aniline.

-

Begin stirring the mixture and heat to 70-80°C.

-

Carefully add phosphorus trichloride dropwise to the heated mixture.

-

After the addition, increase the temperature to 100°C and maintain for 2 hours.[2]

-

Cool the reaction to room temperature and quench by the addition of water.

-

The product may precipitate and can be collected by filtration. Wash the solid with water and dry to obtain 3-nitro-4-chlorobenzanilide.[2]

-

Step 2: Synthesis of this compound

-

Materials:

-

3-Nitro-4-chlorobenzanilide (1 equivalent)

-

Sodium methoxide (CH₃ONa) (1.1 equivalents)

-

Methanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

-

Procedure:

-

In a round-bottom flask, suspend 3-nitro-4-chlorobenzanilide in methanol.

-

Add sodium methoxide to the suspension.

-

Heat the mixture to reflux and maintain for 8 hours with stirring.[2]

-

After cooling, the product will precipitate from the solution.

-

Collect the solid by filtration, wash with cold methanol, and dry to obtain this compound.[2] The product is a yellow solid.[2]

-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the two synthetic routes described.

Caption: Synthetic routes to this compound.

References

Application Notes and Protocols for Studying the Cytotoxic Effects of 4-Methoxy-3-nitro-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the cytotoxic and pro-apoptotic effects of the novel compound 4-Methoxy-3-nitro-N-phenylbenzamide on various cancer cell lines. The following protocols and recommendations are designed to facilitate the systematic evaluation of this compound's therapeutic potential.

Recommended Cell Lines

While specific data on this compound is not extensively available, based on studies of similar nitrobenzamide and N-phenylbenzamide derivatives, a panel of well-characterized cancer cell lines is recommended for initial screening. This panel should ideally include representatives from different cancer types to assess the compound's spectrum of activity.[1][2][3] A selection of commonly used cell lines for anticancer drug screening includes:

-

MCF-7: Human breast adenocarcinoma cell line (hormone-dependent).

-

MDA-MB-231: Human breast adenocarcinoma cell line (hormone-independent, triple-negative).

-

HeLa: Human cervical adenocarcinoma cell line.

-

A549: Human lung carcinoma cell line.

-

PC-3: Human prostate adenocarcinoma cell line (androgen-independent).

-

DU-145: Human prostate carcinoma cell line (androgen-independent).[4][5]

-

K562: Human chronic myelogenous leukemia cell line.

-

HEK293: Human embryonic kidney cells, often used as a non-cancerous control to assess selectivity.[6][7]

The choice of cell lines can be further tailored based on the specific research focus and the therapeutic targets of interest.

Experimental Workflow

A systematic approach is crucial for evaluating the cytotoxic effects of this compound. The following workflow outlines the key experimental stages from initial cytotoxicity screening to the elucidation of the mechanism of action.

References

- 1. Screening Anticancer Drugs with NCI Lines [cytion.com]

- 2. blog.crownbio.com [blog.crownbio.com]

- 3. noblelifesci.com [noblelifesci.com]

- 4. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic effects of N-(3-chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamide on androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijprajournal.com [ijprajournal.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Methoxy-3-nitro-N-phenylbenzamide in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitro-N-phenylbenzamide is a chemical compound with potential applications in oncology research. While extensive studies on this specific molecule are not widely published, its structural similarity to other N-substituted benzamides that exhibit anticancer properties suggests it may be a valuable candidate for investigation. Related compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.

These application notes provide a framework for studying the effects of this compound on cancer cells, including detailed protocols for key experiments and hypothesized signaling pathways based on the activity of analogous compounds.

Hypothesized Mechanism of Action

Based on studies of structurally related N-substituted benzamides, this compound is hypothesized to exert its anticancer effects through two primary mechanisms: induction of apoptosis and disruption of the cell cycle.

-

Induction of Apoptosis: The compound may trigger the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and downstream effector caspases. This cascade ultimately results in programmed cell death.

-

Cell Cycle Arrest: It is proposed that this compound could cause cell cycle arrest, potentially at the G2/M or G0/G1 phase, thereby inhibiting cancer cell proliferation. The specific phase of arrest may be dependent on the cancer cell type and its genetic background.

Data Presentation

| Cancer Cell Line | IC50 (µM) after 48h | Apoptosis Rate (%) at IC50 | % Cells in G2/M Phase at IC50 |

| MCF-7 (Breast) | [e.g., 25.5 ± 2.1] | [e.g., 45.2 ± 3.8] | [e.g., 60.1 ± 4.5] |

| A549 (Lung) | [e.g., 32.8 ± 3.5] | [e.g., 38.6 ± 4.1] | [e.g., 55.7 ± 5.2] |

| HeLa (Cervical) | [e.g., 19.4 ± 1.8] | [e.g., 52.1 ± 4.9] | [e.g., 68.3 ± 6.1] |

| PC-3 (Prostate) | [e.g., 41.2 ± 4.0] | [e.g., 30.5 ± 2.9] | [e.g., 49.8 ± 4.7] |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at room temperature.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Plate cells and treat with this compound at the desired concentrations (e.g., IC50) for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle distribution.

Materials:

-

Cancer cells treated with this compound

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting changes in the expression of proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-